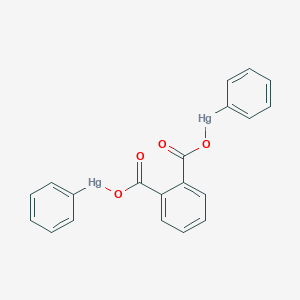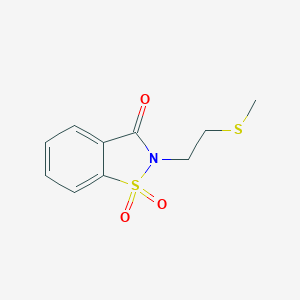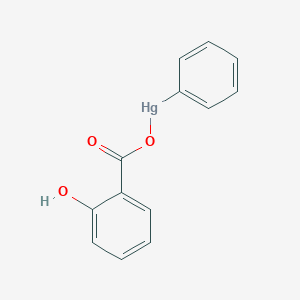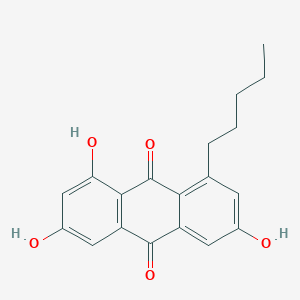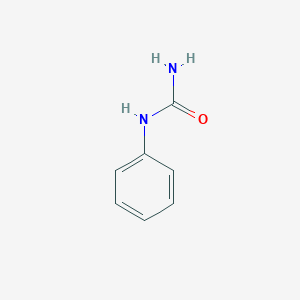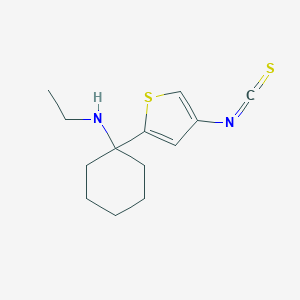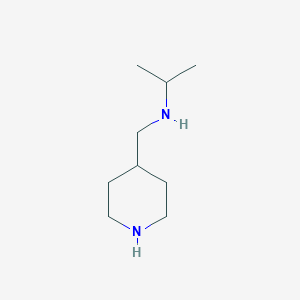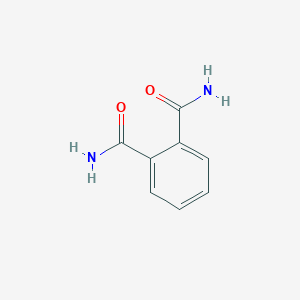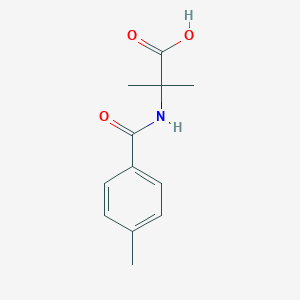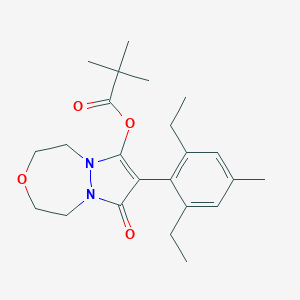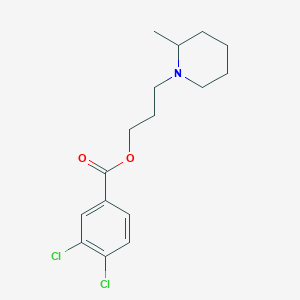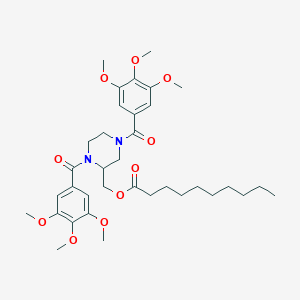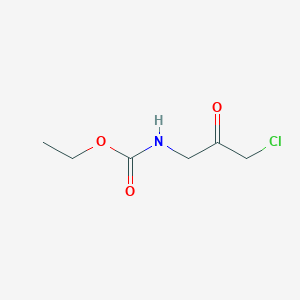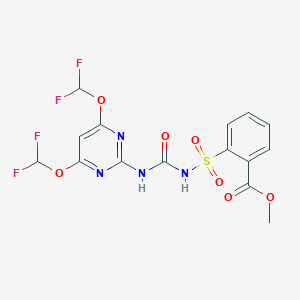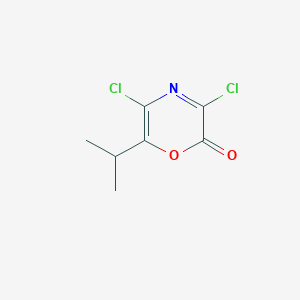
3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one is a chemical compound that belongs to the family of oxazinones. It is commonly known as DIOC and has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting various enzymes and receptors. For instance, it has been reported to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. The compound has also been shown to bind to the adenosine A2A receptor, which is involved in the regulation of dopamine release.
Efectos Bioquímicos Y Fisiológicos
3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one has been reported to exhibit various biochemical and physiological effects. For instance, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the survival and growth of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one in lab experiments is its high purity and yield. The compound is also relatively stable and can be stored for an extended period. However, one of the limitations of using the compound is its potential toxicity. Therefore, proper safety measures should be taken when handling the compound.
Direcciones Futuras
There are several future directions for the research on 3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one. One of the areas of interest is the development of novel derivatives of the compound with improved pharmacological properties. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential use as a diagnostic tool for cancer and other diseases is also an area of interest.
Conclusion:
In conclusion, 3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one is a chemical compound that has gained significant attention due to its potential applications in various fields. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on the compound is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one involves the reaction of 3,5-dichloroaniline and isopropyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with a secondary amine to form the oxazinone ring. The yield of the reaction is high, and the purity of the product can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
131882-00-3 |
|---|---|
Nombre del producto |
3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one |
Fórmula molecular |
C7H7Cl2NO2 |
Peso molecular |
208.04 g/mol |
Nombre IUPAC |
3,5-dichloro-6-propan-2-yl-1,4-oxazin-2-one |
InChI |
InChI=1S/C7H7Cl2NO2/c1-3(2)4-5(8)10-6(9)7(11)12-4/h3H,1-2H3 |
Clave InChI |
HKEFATMJLYCDFL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(N=C(C(=O)O1)Cl)Cl |
SMILES canónico |
CC(C)C1=C(N=C(C(=O)O1)Cl)Cl |
Sinónimos |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(1-methylethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



